

Technical Guide: Physical Properties and Application of Anhydrous Dimethoxytin (Tin(II) Methoxide)

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Compound of Interest

Compound Name:	Dimethoxytin
CAS No.:	14794-99-1
Cat. No.:	B085004

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Executive Summary

Anhydrous **Dimethoxytin** (Tin(II) methoxide,

) is a specialized organometallic reagent primarily utilized as a high-efficiency initiator and catalyst in the synthesis of biodegradable polyesters, such as polylactide (PLA) and poly(lactic-co-glycolic acid) (PLGA). Unlike ubiquitous tin catalysts like Stannous Octoate (

), anhydrous **Dimethoxytin** offers a distinct "true initiator" mechanism that eliminates the induction period often seen in carboxylate-catalyzed polymerizations.

This guide provides a rigorous analysis of its physicochemical properties, solid-state architecture, and critical handling protocols required to maintain the anhydrous integrity essential for reproducible pharmaceutical-grade polymer synthesis.

Part 1: Molecular Architecture & Solid-State Physics

The Polymeric Solid State

While often described simply as a "white powder," the physical behavior of anhydrous

is dictated by its coordination geometry. Unlike monomeric liquid alkoxides, Tin(II) methoxide exists as a coordination polymer in the solid state.

- **Bridging Mechanism:** The oxygen atoms in the methoxy groups act as bridging ligands between tin centers.
- **Stereochemistry:** The Sn(II) atom possesses a stereochemically active lone pair, typically resulting in a pyramidal coordination geometry. This lone pair distorts the lattice, creating a unique layered or chain-like structure that significantly reduces solubility in non-coordinating solvents.
- **Consequence:** The high lattice energy of this polymeric network is responsible for its high melting/decomposition point compared to its liquid analogs (e.g., Tin(IV) alkoxides).

Chemical Identity[1]

Property	Detail
IUPAC Name	Tin(II) methoxide
Synonyms	Dimethoxytin, Stannous methoxide
CAS Number	14794-99-1
Formula	
Molecular Weight	180.78 g/mol
Oxidation State	+2 (Stannous)

Part 2: Physicochemical Profile

The following data aggregates experimental values relevant to process engineering and quality control.

Table 1: Physical Properties of Anhydrous

Property	Value / Characteristic	Context & Causality
Appearance	White to off-white amorphous powder	Color degradation (yellowing) indicates oxidation to Sn(IV).
Melting Point	242–243 °C	Often accompanied by decomposition (disproportionation to SnO).
Solubility (Non-polar)	Insoluble (Toluene, Hexane)	Due to strong intermolecular Sn-O-Sn bridging.
Solubility (Polar)	Soluble in Methanol (donor solvent)	Solvent molecules break the polymeric bridges via coordination.
Hydrolytic Stability	Extremely Unstable	Reacts instantly with ambient moisture to form and MeOH.
Thermal Stability	Stable up to ~200°C (under)	Precursor for ceramics at .
Density	~3.5 - 4.0 g/cm ³ (Bulk estimate)	High density typical of metal alkoxide networks.

Part 3: Handling, Stability & The "Anhydrous" Directive

The utility of **Dimethoxytin** in drug delivery applications is binary: it is either anhydrous and active, or hydrolyzed and inert. The presence of water not only deactivates the catalyst but introduces uncontrolled initiation sites (water molecules) that broaden the molecular weight distribution (PDI) of the resulting polymer.

Hydrolysis Pathway

- Observation: The powder turns from fluffy white to a dense, gummy solid.

- Impact:

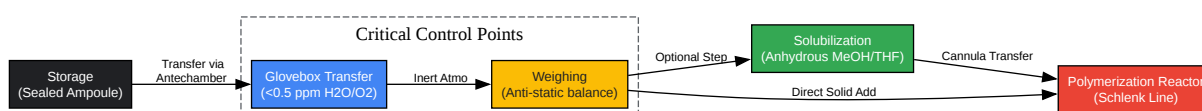
is not an effective initiator for Coordination-Insertion polymerization.

Oxidation Pathway

- Observation: Yellowing of the powder.
- Impact: Sn(IV) species have drastically different catalytic kinetics.

Inert Atmosphere Protocol (Workflow)

The following DOT diagram illustrates the mandatory workflow for handling this reagent in a pharmaceutical R&D setting.



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Figure 1: Inert atmosphere handling workflow ensuring the integrity of the anhydrous precursor.

Part 4: Applications in Drug Development (Polymer Synthesis)

The primary value of **Dimethoxytin** for the audience lies in the synthesis of biomedical grade polyesters (PLA, PLGA, PCL).

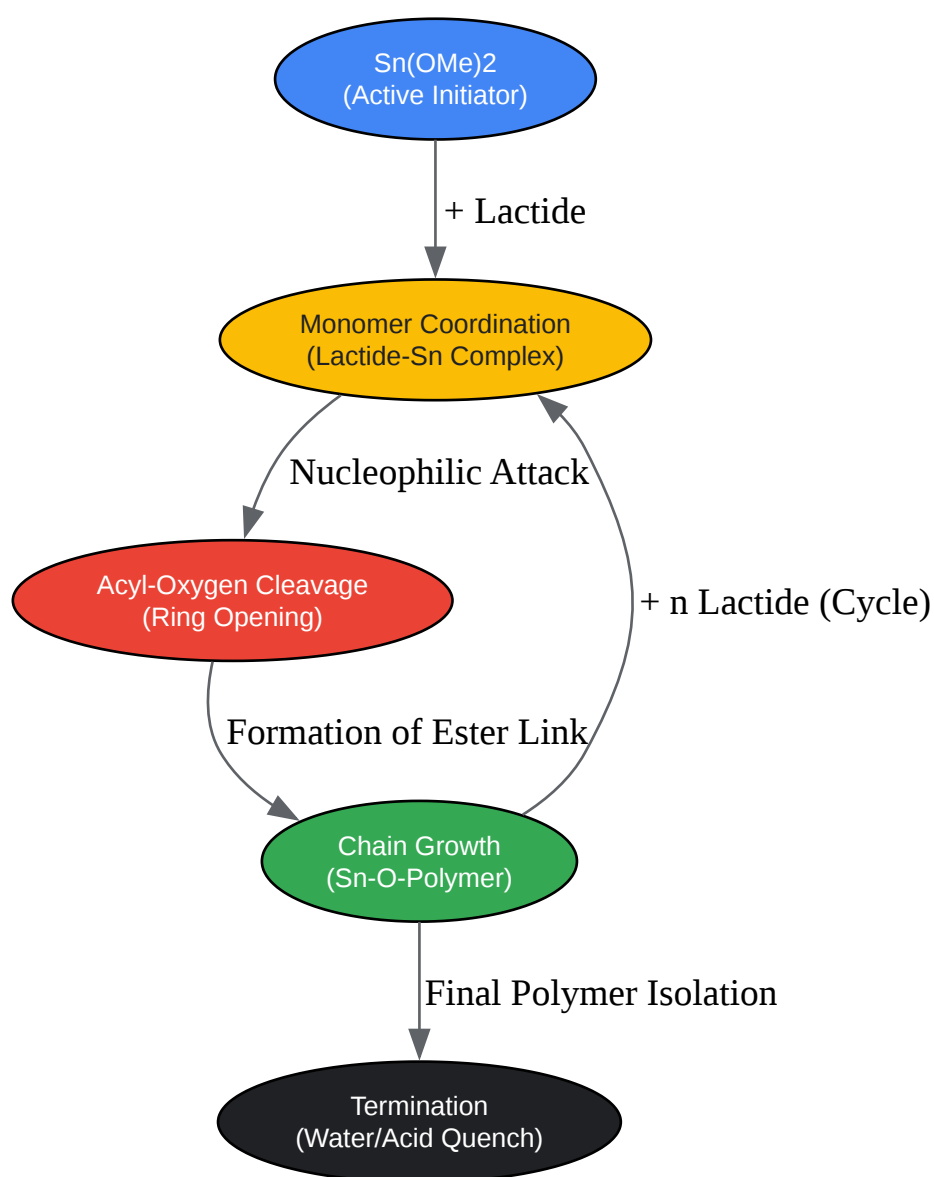
Mechanism: Coordination-Insertion

Unlike Stannous Octoate, which requires a co-initiator (usually an alcohol) to form the active alkoxide species in situ,

is the active species. This allows for precise control over the polymer chain length, defined strictly by the monomer-to-initiator ratio ($[M]/[I]$).

The Pathway

- Coordination: The carbonyl oxygen of the lactide monomer coordinates to the electrophilic Sn(II) center.
- Insertion: The Sn-OMe bond breaks, and the methoxide group attacks the carbonyl carbon, opening the ring.
- Propagation: The chain grows from the tin center, retaining the "living" metal-alkoxide bond at the chain end.



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Figure 2: Coordination-Insertion mechanism for Ring-Opening Polymerization (ROP) using Tin(II) Methoxide.[1]

Advantages over Traditional Catalysts

- **Stoichiometric Control:** The molecular weight () is theoretically equal to:

(Note: The factor of 2 accounts for initiation from both methoxide groups).
- **Low Toxicity Profile:** While tin is regulated, Sn(II) species are significantly less toxic than organotin(IV) compounds (e.g., dibutyltin dilaurate). The resulting polymers can be purified to meet FDA limits for residual tin (<20 ppm).

Part 5: Analytical Characterization

To validate the quality of incoming raw material, the following analytical suite is recommended:

- **Tin Content (Gravimetric/ICP-MS):** Theoretical Sn content is ~65.7%. Significant deviation indicates hydrolysis (lower Sn%) or oxidation.
- **FT-IR Spectroscopy:**
 - Look for Sn-O stretches below 600 cm^{-1} .
 - **Critical Check:** Absence of broad -OH bands ($3200\text{-}3500\text{ cm}^{-1}$) confirms the anhydrous state.
- **$^1\text{H-NMR}$ (in):**
 - Requires strict anhydrous preparation.
 - Sharp singlet for methoxy protons. Broadening indicates aggregation or exchange with free methanol.

References

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